2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H22FN3O3S2 and its molecular weight is 435.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin secretion in pancreatic cells and controlling the relaxation of smooth muscle cells .
Mode of Action
The compound acts as an opener of ATP-sensitive potassium channels . It binds to these channels and induces a conformational change that allows potassium ions to flow out of the cell . This hyperpolarizes the cell membrane, inhibiting the release of insulin in pancreatic cells and causing relaxation in smooth muscle cells .
Biochemical Pathways
The opening of ATP-sensitive potassium channels affects several biochemical pathways. In pancreatic cells, it inhibits the release of insulin, impacting glucose metabolism . In smooth muscle cells, it leads to relaxation, affecting vascular tone and blood pressure regulation .
Pharmacokinetics
The compound’s potency and selectivity suggest it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of insulin secretion in pancreatic cells and the relaxation of smooth muscle cells . This could potentially be used to treat conditions like diabetes and hypertension, although more research is needed to confirm these effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect how the compound interacts with its targets and how effective it is
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-15-10-9-14(2)16(21)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGAMJCYWRSOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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